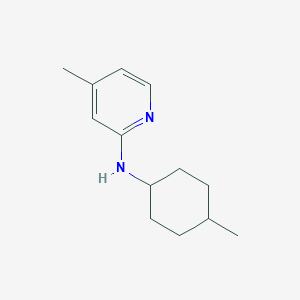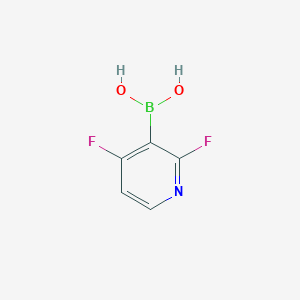
2,4-Difluoropyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluoropyridine-3-boronic acid is a boron-containing compound . Boron compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoropyridine-3-boronic acid is essentially planar , indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Besides, boronic acids are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .
Physical And Chemical Properties Analysis
The molecular weight of 2,4-Difluoropyridine-3-boronic acid is 158.90 g/mol . It has 2 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass is 159.0303149 g/mol and its monoisotopic mass is 159.0303149 g/mol .
Applications De Recherche Scientifique
Colorimetric Sensing of Fluoride Ions
2,4-Difluoropyridine-3-boronic acid derivatives have been utilized in colorimetric sensing. For instance, certain pyridinium boranes demonstrate the ability to extract fluoride ions, forming zwitterionic fluoroborates. This interaction induces a significant red-shift in the absorption band, resulting in a visible yellow color, attributed to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
Electronic Communication in Organoboron Compounds
The study of bifunctional conjugated organoboranes has shed light on the electronic communication between boron centers and the cooperativity effects in binding other molecules, like pyridine. This research provides a deeper understanding of the electronic delocalization and the impact of boron on the electronic properties of the compounds (Sundararaman et al., 2006).
Borylation Chemistry
Advancements in boron chemistry, especially involving borylation reactions, have highlighted the significant applications of boronic acid derivatives. The high Lewis acidity of certain boron compounds makes them versatile reagents for a range of reactions including hydrogenation, hydrosilylation, and catalysis. The development of new borane and borocation reagents has broadened the scope of boron chemistry beyond traditional applications (Lawson & Melen, 2017).
Catalysis and Reactivity
Boronic acids play a crucial role in catalysis. For instance, they catalyze highly enantioselective aza-Michael additions, paving the way for the synthesis of densely functionalized compounds. The inherent catalytic properties of boronic acids make them indispensable in various organic reactions (Hashimoto et al., 2015).
Applications in Sensing and Binding
Boronic Acid–Diol Complexation
The interaction between boronic acids and diols is fundamental in biomaterials, particularly for binding biologically relevant saccharides and forming hydrogels with dynamic behavior. Understanding the structure–reactivity relationships in these complexations is crucial for applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Selectivity and Sensitivity in Sensing Applications
Boronic acids are integral to the development of selective sensors for various biologically active substances, crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acid with diols or polyols forms the basis of fluorescent sensors for probing carbohydrates and other bioactive substances (Yang et al., 2017).
Orientations Futures
Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(2,4-difluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURMLNFRGODORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoropyridine-3-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
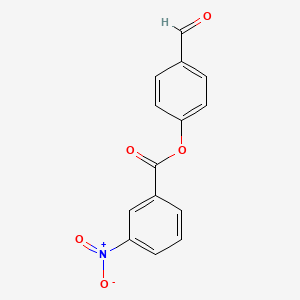
![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)
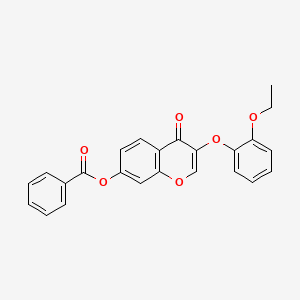
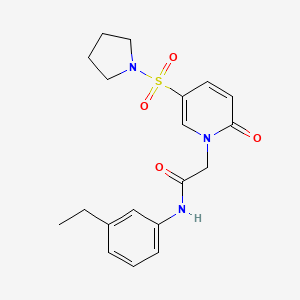
![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)
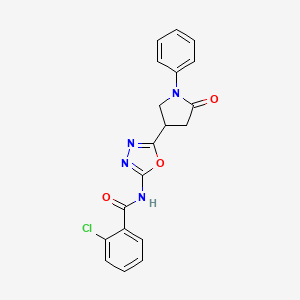
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)
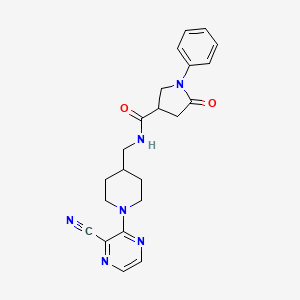
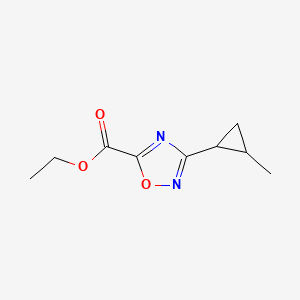
![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)
